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Compound of Interest

Compound Name: Lasiodonin

Cat. No.: B1163903 Get Quote

Comparative Guide to the Molecular Targets of
Lasiodonin
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of the molecular

targets of Lasiodonin, an ent-kaurane diterpenoid with promising anti-cancer properties. Due

to the limited direct research on Lasiodonin's specific molecular targets, this guide draws

heavily on the extensive studies of its close structural analogue, Oridonin, which is presumed

to share similar mechanisms of action. This document presents comparative data, detailed

experimental protocols for target identification and validation, and visual representations of key

biological pathways.

Comparison of Cytotoxicity
Lasiodonin and its analogues, particularly Oridonin, have demonstrated significant cytotoxic

effects against a variety of human cancer cell lines. The following table summarizes the 50%

inhibitory concentration (IC50) values from comparative studies.
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Compound Cell Line IC50 (µM) Reference(s)

Lasiodonin HepG2
Less cytotoxic than

Oridonin
[1][2]

GLC-82
Data not specified, but

less than Oridonin
[1][2]

HL-60
Data not specified, but

less than Oridonin
[1]

Oridonin PC3 ~20 (at 24h)

DU145 >20 (at 24h)

HGC-27
~10 µg/mL

(concentration)

TE-8 3.00 ± 0.46

TE-2 6.86 ± 0.83

CCRF-CEM 1.65

HepG2
IC50 of 38.86 µM

(24h), 24.90 µM (48h)

Rabdosin B HepG2
Most cytotoxic among

6 tested diterpenoids

Compound 23 HepG2 Significant activity

A2780 Significant activity

7860 Significant activity

A549 Significant activity

Compound 4 HCT-116 1.31–2.07

HepG2 1.31–2.07

A2780 1.31–2.07

NCI-H1650 1.31–2.07
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BGC-823 1.31–2.07

Identified Molecular Targets and Signaling Pathways
Research on Oridonin suggests that Lasiodonin likely targets multiple proteins and signaling

pathways crucial for cancer cell proliferation, survival, and metastasis. The primary mechanism

of action is believed to be through Michael addition between the α,β-unsaturated ketone moiety

of the diterpenoid and cysteine residues in the target proteins.

Key Molecular Targets (Primarily based on Oridonin studies):

AKT1: Oridonin has been shown to directly bind to AKT1 with a high affinity (KD of 2.15 nM).

It is thought to function as an ATP-competitive inhibitor, suppressing the downstream mTOR

signaling pathway.

JAK2/STAT3 Pathway: Oridonin has been found to inhibit the phosphorylation of JAK2 and

STAT3, key components of a signaling pathway often dysregulated in cancer.

VEGFR2: Oridonin can inhibit angiogenesis by directly targeting VEGFR2 and its

downstream signaling pathways.

Apoptosis-Regulating Proteins: Oridonin modulates the expression of Bcl-2 family proteins,

increasing the Bax/Bcl-2 ratio, which leads to the activation of caspases and apoptosis.

Cell Cycle Regulators: Oridonin can induce cell cycle arrest, often at the G2/M phase, by

affecting the expression and activity of cyclins and cyclin-dependent kinases (CDKs).

The following diagram illustrates the proposed signaling pathways affected by Oridonin, which

are likely relevant for Lasiodonin as well.
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Caption: Proposed signaling pathways targeted by Lasiodonin/Oridonin.

Experimental Protocols for Target Identification and
Validation
Several advanced techniques are employed to identify and validate the molecular targets of

small molecules like Lasiodonin. Below are detailed methodologies for key experiments.
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Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify drug-target engagement in a cellular context. It is based

on the principle that a protein's thermal stability changes upon ligand binding.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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